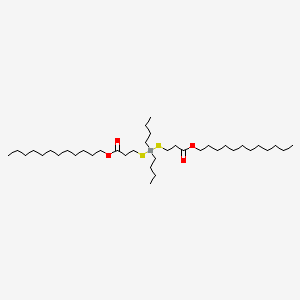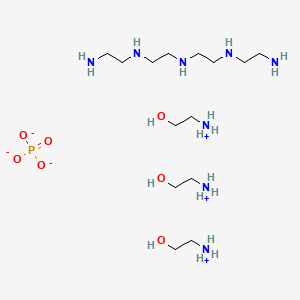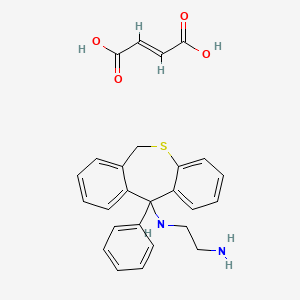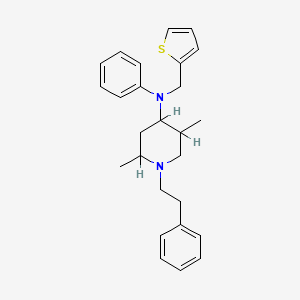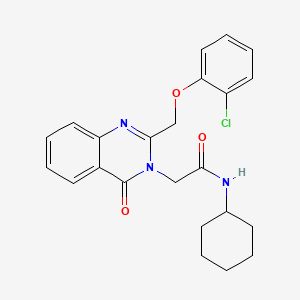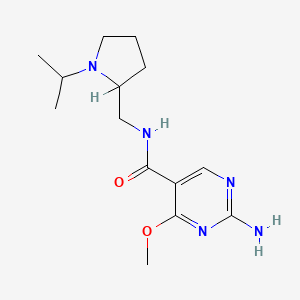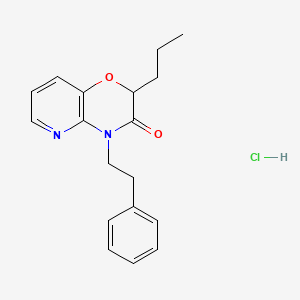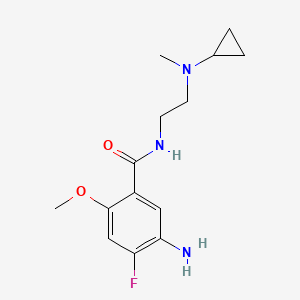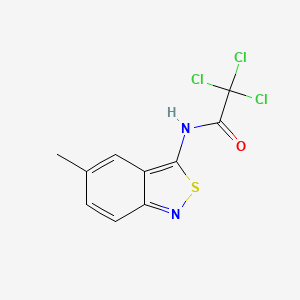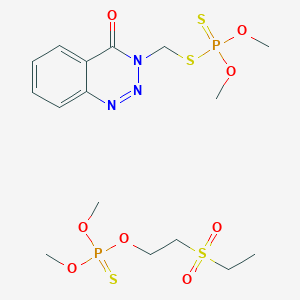![molecular formula C25H33N3O3 B12737859 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- CAS No. 135936-92-4](/img/structure/B12737859.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- is a complex organic compound known for its unique structure and diverse applications This compound belongs to the class of pyrimidinetriones, which are characterized by a pyrimidine ring with three keto groups at positions 2, 4, and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- typically involves a multi-step process. One common method is the condensation reaction between a chalcone derivative and 1,3-dimethylbarbituric acid. This reaction is often carried out in the presence of a base such as triethylamine, which acts as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
Similar Compounds
1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione: A structurally similar compound with different substituents.
1,3-dicyclohexyl-5-(hydroxy(phenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione: Another related compound with a hydroxy group instead of a dimethylamino group.
Uniqueness
The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its potential for biological activity and therapeutic applications.
特性
CAS番号 |
135936-92-4 |
|---|---|
分子式 |
C25H33N3O3 |
分子量 |
423.5 g/mol |
IUPAC名 |
1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H33N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h13-17,20-21H,3-12H2,1-2H3 |
InChIキー |
MQGRWAQBRFMHAI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



